molecular formula C19H12ClN5O4 B6510485 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898447-27-3

9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B6510485
CAS No.: 898447-27-3
M. Wt: 409.8 g/mol
InChI Key: RQCFJCAWLUCYKJ-UHFFFAOYSA-N
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Description

The compound 9-(2H-1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-derived molecule featuring a benzodioxol moiety at position 9 and a 3-chlorophenyl group at position 2. The benzodioxol group enhances metabolic stability, while the 3-chlorophenyl substituent contributes to lipophilicity, which may influence membrane permeability and target binding .

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-(3-chlorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN5O4/c20-10-3-1-2-9(6-10)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)11-4-5-12-13(7-11)29-8-28-12/h1-7H,8H2,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCFJCAWLUCYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)N3C4=NC(=NC(=C4NC3=O)C(=O)N)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Key Data from Evidence
Target Compound 3-Chlorophenyl C₁₉H₁₂ClN₅O₄* ~409.78 Not explicitly listed
9-(2H-1,3-Benzodioxol-5-yl)-2-(2-hydroxy-3-methoxyphenyl)-8-oxo-... 2-Hydroxy-3-methoxyphenyl C₂₀H₁₆N₅O₆ 430.37 Higher polarity due to -OH/-OCH₃ groups
9-(2H-1,3-Benzodioxol-5-yl)-2-(3-methylphenyl)-8-oxo-... 3-Methylphenyl C₂₀H₁₅N₅O₄ 389.37 Lower molecular weight; limited availability (2 mg)
2-(3-Hydroxyphenyl)-8-oxo-9-(2-(trifluoromethoxy)phenyl)-8,9-dihydro-... 3-Hydroxyphenyl C₁₉H₁₂F₃N₅O₄ 455.33 Trifluoromethoxy group enhances lipophilicity

*Calculated based on structural analogy.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing vs. The 2-hydroxy-3-methoxyphenyl substituent introduces hydrogen-bonding capacity, enhancing water solubility but possibly reducing blood-brain barrier penetration.
  • Lipophilicity and Metabolic Stability: The trifluoromethoxy group in the analog from combines high lipophilicity with metabolic resistance due to the stability of C-F bonds. The benzodioxol moiety (common in all compounds) is known to resist oxidative metabolism, extending half-life .

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